molecular formula C19H19N3O4 B4413968 2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No. B4413968
M. Wt: 353.4 g/mol
InChI Key: OFHDYDOUGBAQGH-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide” is a complex organic molecule. It contains a methoxyphenoxy group, an oxadiazolylmethyl group, and a propanamide group. These groups are common in various fields of chemistry, including medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, oxadiazoles can participate in various reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be determined experimentally. Computational methods could also be used to predict these properties .

Scientific Research Applications

Organic Synthesis and Characterization

MPNP has been synthesized and characterized using experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, nuclear magnetic resonance (NMR), and UV-vis spectral methods . Theoretical calculations using density functional theory (DFT) provide insights into its optimized structure. Experimental and theoretical data are compared to validate the molecule’s properties.

Nonlinear Optical (NLO) Properties

Chalcone derivatives, including MPNP, are of interest due to their nonlinear optical properties. These compounds find applications in data storage, optical communication, and harmonic generators. MPNP’s noncentrosymmetric structure and good optical limiting nature make it promising for NLO applications .

Drug-Likeness and Docking Studies

MPNP’s drug-likeness and potential as a therapeutic agent have been investigated. Docking studies explore its interaction with the RBD domain of the ACE2 receptor, relevant in SARS-CoV-2 infection. Understanding its binding affinity aids drug development .

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes electrostatic potential surfaces around MPNP. It highlights regions of electron density and potential reactivity. MEP aids in understanding charge distribution and interactions with other molecules.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a drug, it would interact with biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13(25-16-10-8-15(24-2)9-11-16)19(23)20-12-17-21-18(22-26-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHDYDOUGBAQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2=CC=CC=C2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

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